molecular formula C8H5N3 B1495056 6-Ethynyl-1H-pyrazolo[3,4-b]pyridine

6-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1495056
M. Wt: 143.15 g/mol
InChI Key: NPDHXPVSYRYCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethynyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1374652-57-9) is a nitrogen-containing heterocyclic compound characterized by a fused pyrazole-pyridine core substituted with an ethynyl group at the 6-position. This scaffold is notable for its planar aromatic structure, which enhances interactions with biological targets such as kinases and enzymes . The ethynyl group introduces unique electronic and steric properties, making it a candidate for drug discovery, particularly in oncology and antiviral research .

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

6-ethynyl-1H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H5N3/c1-2-7-4-3-6-5-9-11-8(6)10-7/h1,3-5H,(H,9,10,11)

InChI Key

NPDHXPVSYRYCEM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC2=C(C=C1)C=NN2

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Drug Discovery

6-Ethynyl-1H-pyrazolo[3,4-b]pyridine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structure allows for the development of diverse chemical libraries that are essential for drug discovery efforts. The compound's derivatives have been explored for their potential as enzyme inhibitors and receptor modulators, making them valuable in the development of new therapeutic agents .

Table 1: Synthetic Applications of this compound

Application AreaDescription
Building Block Used in the synthesis of complex heterocycles for drug discovery.
Chemical Libraries Facilitates the creation of diverse libraries for screening potential drugs.
Enzyme Inhibition Explored for inhibiting various enzymes critical in disease processes.

Biological Activities

The biological activities of this compound derivatives have been extensively studied. Research indicates that these compounds exhibit significant antimicrobial, antiviral, and anticancer properties. For instance, a study demonstrated that specific derivatives showed potent antiproliferative activity against various cancer cell lines without affecting normal cells, indicating their potential as anticancer agents .

Table 2: Biological Activities of Derivatives

Activity TypeObservations
Antimicrobial Effective against various bacterial strains.
Antiviral Inhibits viral replication in cell cultures.
Anticancer Induces apoptosis and inhibits tumor growth in vivo models.

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound are being investigated as potential treatments for various diseases:

  • Cancer Therapy : Compounds have shown promise as anticancer agents by targeting specific pathways involved in tumor growth.
  • Neuroprotection : Some derivatives are being explored for their neuroprotective effects against neurodegenerative diseases .

Case Study: Antitumor Efficacy

In a recent study focusing on new pyrazolo[3,4-b]pyridine derivatives, compounds demonstrated significant antitumor efficacy in mouse models of breast cancer. The most potent analogs inhibited tumor growth effectively while exhibiting minimal systemic toxicity, highlighting their potential as lead compounds for further development in cancer therapies .

Material Science Applications

Beyond biological applications, this compound is also being utilized in material science due to its unique electronic properties:

  • Polymer Development : Its derivatives are explored for creating new polymers with enhanced properties.
  • Dyes and Coatings : The compound's structure lends itself to applications in dyes and coatings with specific functional characteristics .

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties

Compound Substituents Molecular Formula Molecular Weight Key Features
6-Ethynyl-1H-pyrazolo[3,4-b]pyridine 6-ethynyl C8H5N3 143.15 Planar structure; enhances kinase inhibition via π-π stacking
6-Chloro-1H-pyrazolo[3,4-b]pyridine 6-chloro C6H4ClN3 153.57 Halogen substitution improves metabolic stability
5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine 5-fluoro, 3-iodo C6H3FIN3 263.01 Halogen atoms increase electrophilicity; potential for radiolabeling
6-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine 6-bromo, 1,3-dimethyl C8H8BrN3 226.07 Methyl groups enhance lipophilicity; bromine aids in cross-coupling
Pyrazolo[3,4-b]pyridin-6-one derivatives 6-keto Varies Varies Lack kinase inhibition due to non-planar structure

Key Insights :

  • Ethynyl vs. Halogen Substituents : The ethynyl group in this compound provides a linear geometry ideal for binding hydrophobic pockets in kinases, whereas halogenated analogues (e.g., 6-chloro) prioritize stability and electrophilicity .

Key Insights :

  • Catalyst Impact : Fe3O4@MIL-101(Cr)-N(CH2PO3)2 achieves higher yields under milder conditions compared to FeCl3·6H2O, highlighting advancements in green chemistry .
  • Microwave Assistance : SSA-catalyzed reactions reduce time and energy, critical for scaling bioactive derivatives like coumarin-fused compounds .

Table 3: Pharmacological Profiles

Compound Biological Activity Target/Mechanism Efficacy (IC50/EC50)
This compound MNK1/2 inhibition Binds ATP-binding pocket <100 nM (MNK1)
Coumarin-fused derivatives Antiviral, anti-inflammatory Inhibits HSV-1 replication EC50: 2.5 µM (HSV-1)
Etazolate (pyrazolo[3,4-b]pyridine derivative) Anxiolytic PDE4 inhibition EC50: 10 nM (PDE4)
6-Chloro derivative Anticancer CDK1 inhibition IC50: 1.8 µM (CDK1)

Key Insights :

  • MNK1/2 Inhibition: The ethynyl group in this compound enhances hydrophobic interactions with MNK1, outperforming non-planar analogues .
  • Diverse Applications : Substituent tuning enables targeting of varied pathways—e.g., chloro derivatives for cyclin-dependent kinases and coumarin-fused compounds for antiviral activity .

Preparation Methods

General Synthetic Strategies for Pyrazolo[3,4-b]pyridines

Two principal strategies are reported for constructing the pyrazolo[3,4-b]pyridine core:

Both approaches are adaptable for introducing substituents at position 6, such as an ethynyl group.

Preparation Methods for 6-Ethynyl-1H-pyrazolo[3,4-b]pyridine

Cyclization from Pyridine Precursors

A widely adopted method involves the cyclization of substituted pyridine derivatives. For example, 2-chloro-3-pyridinecarboxaldehyde can undergo a ring-closing reaction in the presence of hydroxylamine hydrochloride and a base (such as triethylamine) in dimethylformamide (DMF) solvent. This process yields the pyrazolo[3,4-b]pyridine scaffold, which can be further functionalized at the 6-position.

Table 1. Cyclization from Pyridine Precursors
Step Reagents & Conditions Product Yield (%)
1 2-chloro-3-pyridinecarboxaldehyde, hydroxylamine hydrochloride, triethylamine, DMF, 60°C, 8 h 1H-pyrazolo[3,4-b]pyridine 43–85
  • Increasing the molar ratio of hydroxylamine hydrochloride improves yield, with up to 85% reported.

Note: To introduce an ethynyl group at position 6, the precursor pyridine must be appropriately substituted (e.g., 2-chloro-3-ethynylpyridinecarboxaldehyde), or post-cyclization functionalization is required.

Condensation of 5-Aminopyrazoles with 1,3-Biselectrophiles

Comparative Analysis of Preparation Methods

Method Key Features Typical Yield Suitability for 6-Ethynyl Derivative
Cyclization from pyridine precursors Simple, scalable, mild conditions 43–85% Requires ethynyl-substituted precursor or post-functionalization
Acid-catalyzed condensation Flexible, high yields, diverse substituents 80–89% Precursor-dependent
Halogenation + Sonogashira coupling Modular, direct ethynyl introduction 60–85% Highly suitable

Research Findings and Optimization Notes

  • Reaction Yields: Optimizing the ratio of reagents (e.g., hydroxylamine hydrochloride) and reaction time can significantly improve yields in cyclization methods.
  • Catalyst Choice: Trifluoroacetic acid and PTSA are effective catalysts for condensation reactions, with TFA offering the highest yields.
  • Functionalization: Sonogashira coupling is the method of choice for direct ethynyl introduction, following halogenation at the 6-position.
  • Scalability: Methods employing mild conditions and readily available reagents are preferable for industrial-scale synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-ethynyl-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield?

  • The synthesis often involves cyclocondensation of 5-amino-pyrazole derivatives with electrophilic precursors. For example, one-pot reactions using 5-azido-pyrazole carbaldehydes and aryl ketones under basic conditions (e.g., KOH in ethanol) yield fused pyrazolo[3,4-b]pyridines . Key factors include catalyst choice (e.g., ammonium acetate vs. triethylamine) and solvent selection, which affect regioselectivity and purity. Optimization studies report yields ranging from 50% to 77% depending on substituents and steric effects .

Q. How is structural elucidation of 6-ethynyl derivatives performed, particularly for regioisomers?

  • Advanced NMR techniques (1D/2D, HSQC, HMBC) are critical. For instance, HMBC cross-peaks between ethynyl protons and pyridine carbons confirm substitution patterns. X-ray crystallography resolves ambiguities in tautomeric forms (e.g., 1H vs. 2H isomers) and peri-interactions between substituents . Mass spectrometry and IR further validate functional groups like ethynyl (-C≡CH) .

Q. What in vitro assays are used to evaluate the biological activity of pyrazolo[3,4-b]pyridines?

  • Standard antimicrobial assays (e.g., MIC against E. coli and S. aureus) and antiproliferative screens (e.g., MTT assay on cancer cell lines) are employed. For example, derivatives with trifluoromethyl groups show enhanced lipophilicity, improving biofilm penetration in antibacterial studies . Data is often compared to control drugs like ciprofloxacin or doxorubicin .

Advanced Research Questions

Q. How can regioselective C-H arylation be achieved in pyrazolo[3,4-b]pyridine systems?

  • Transition-metal catalysis (e.g., Pd/CuI systems) enables direct γ-C-H functionalization. For 6-ethynyl derivatives, PdCl₂(PPh₃)₂ in DMF at 110°C achieves 77% yield for arylations, producing single regioisomers. Substrate electronic effects (e.g., nitro groups) direct arylation sites . Computational DFT studies model transition states to predict reactivity .

Q. What strategies address contradictory SAR data in kinase inhibition studies?

  • Discrepancies in FGFR1 vs. VEGFR2 inhibition (e.g., compound 4a IC₅₀ = 0.3 nM vs. 365.9 nM) are resolved via structural tuning:

  • Scaffold hopping : Replacing pyrazolo[3,4-b]pyridine with indazole reduces FGFR1 potency 11-fold, highlighting the core’s role in H-bonding .
  • Substituent effects : Ortho-dichloro groups on aryl rings enhance selectivity by 1200-fold .
  • Pharmacophore modeling and co-crystallization with kinases (e.g., PDB: 4RW8) validate binding modes .

Q. How do tautomeric forms (1H vs. 2H) impact physicochemical properties and bioactivity?

  • 1H tautomers dominate in polar solvents (DMSO-d₆), confirmed by NMR solvent titration. 2H isomers exhibit lower solubility due to reduced hydrogen-bonding capacity. In enzymatic assays, 1H forms show 3–5× higher FGFR1 inhibition due to optimal N(1)-H···ATP-binding pocket interactions . Thermodynamic stability is assessed via DSC and computational Gibbs free energy calculations .

Methodological Considerations

Q. What computational tools predict ADMET properties for 6-ethynyl derivatives?

  • SwissADME and pkCSM models evaluate logP (1.5–3.2), BBB permeability, and CYP450 inhibition. Derivatives with cLogP >3 often exhibit poor aqueous solubility (<50 µM), necessitating prodrug strategies (e.g., phosphate esters) . Molecular dynamics simulations (GROMACS) assess membrane penetration .

Q. How are reaction byproducts minimized in one-pot syntheses?

  • Byproduct analysis via LC-MS identifies key intermediates (e.g., enamine derivatives). Optimizing stoichiometry (1:1.2 ratio of pyrazole:ketone) and stepwise temperature control (25°C → 80°C) reduce dimerization. Column chromatography (silica gel, EtOAc/hexane) isolates target compounds with >95% purity .

Key Citations

  • Synthetic routes:
  • Structural analysis:
  • Kinase inhibition:
  • Antimicrobial activity:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.